Cas no 25458-46-2 (Benzene, 1-methoxy-4-(methoxymethoxy)-)

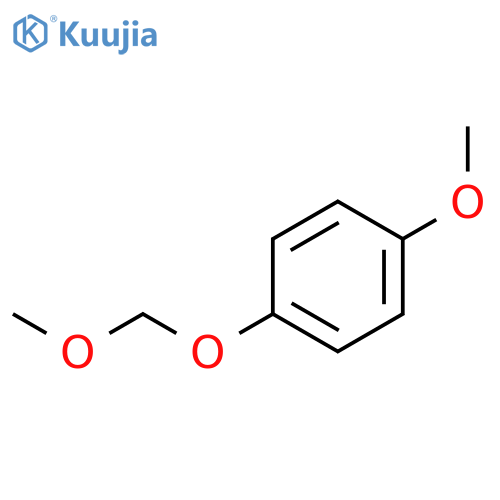

25458-46-2 structure

商品名:Benzene, 1-methoxy-4-(methoxymethoxy)-

Benzene, 1-methoxy-4-(methoxymethoxy)- 化学的及び物理的性質

名前と識別子

-

- Benzene, 1-methoxy-4-(methoxymethoxy)-

- 1-methoxy-4-(methoxymethoxy)benzene

- NCI60_005549

- NSC-618320

- SCHEMBL14514637

- 2-methoxy-5-(methoxymethoxy)benzene

- DB-126934

- 1-methoxymethyloxy-4-methoxybenzene

- CHEMBL1978994

- 25458-46-2

- MFCD27948192

- E93231

- NSC618320

- 1-Methoxy-4-(methoxymethoxy)benzene #

-

- MDL: MFCD27948192

- インチ: InChI=1S/C9H12O3/c1-10-7-12-9-5-3-8(11-2)4-6-9/h3-6H,7H2,1-2H3

- InChIKey: SXAGDDZDKOILKR-UHFFFAOYSA-N

- ほほえんだ: COCOC1=CC=C(C=C1)OC

計算された属性

- せいみつぶんしりょう: 168.07866

- どういたいしつりょう: 168.079

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 4

- 複雑さ: 108

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 27.7Ų

じっけんとくせい

- PSA: 27.69

Benzene, 1-methoxy-4-(methoxymethoxy)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB517013-25 g |

1-Methoxy-4-(methoxymethoxy)benzene; . |

25458-46-2 | 25g |

€848.20 | 2023-04-17 | ||

| Ambeed | A1928775-5g |

1-Methoxy-4-(methoxymethoxy)benzene |

25458-46-2 | 98% | 5g |

$269.0 | 2024-07-28 | |

| abcr | AB517013-10 g |

1-Methoxy-4-(methoxymethoxy)benzene; . |

25458-46-2 | 10g |

€457.00 | 2023-04-17 | ||

| Aaron | AR021R4Z-10g |

1-Methoxy-4-(methoxymethoxy)benzene |

25458-46-2 | 95% | 10g |

$415.00 | 2025-02-13 | |

| abcr | AB517013-10g |

1-Methoxy-4-(methoxymethoxy)benzene; . |

25458-46-2 | 10g |

€565.40 | 2025-03-19 | ||

| abcr | AB517013-5g |

1-Methoxy-4-(methoxymethoxy)benzene; . |

25458-46-2 | 5g |

€355.30 | 2025-03-19 | ||

| Aaron | AR021R4Z-5g |

1-Methoxy-4-(methoxymethoxy)benzene |

25458-46-2 | 95% | 5g |

$244.00 | 2025-02-13 | |

| abcr | AB517013-5 g |

1-Methoxy-4-(methoxymethoxy)benzene; . |

25458-46-2 | 5g |

€288.50 | 2023-04-17 | ||

| abcr | AB517013-25g |

1-Methoxy-4-(methoxymethoxy)benzene; . |

25458-46-2 | 25g |

€1059.50 | 2025-03-19 |

Benzene, 1-methoxy-4-(methoxymethoxy)- 関連文献

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

25458-46-2 (Benzene, 1-methoxy-4-(methoxymethoxy)-) 関連製品

- 824-91-9(1-(Methoxymethoxy)benzene)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:25458-46-2)Benzene, 1-methoxy-4-(methoxymethoxy)-

清らかである:99%

はかる:5g

価格 ($):242.0